

Application Note: Mass Spectrometric Analysis of 3-amino-4-methoxy-N,N-dimethylbenzamide

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Compound of Interest

Compound Name:	3-amino-4-methoxy-N,N-dimethylbenzamide
Cat. No.:	B1284832

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Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of **3-amino-4-methoxy-N,N-dimethylbenzamide** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined is suitable for the identification and quantification of this compound in complex matrices, which is often necessary during drug discovery and development processes. This document includes sample preparation procedures, optimized LC-MS/MS parameters, and expected fragmentation patterns.

Introduction

3-amino-4-methoxy-N,N-dimethylbenzamide is an aromatic amide of interest in pharmaceutical research. Accurate and sensitive analytical methods are crucial for its characterization, pharmacokinetic studies, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such compounds.^[1] This application note describes a robust LC-MS/MS method for the analysis of **3-amino-4-methoxy-N,N-dimethylbenzamide**.

Chemical Properties

Property	Value	Reference
Chemical Formula	$C_{10}H_{14}N_2O_2$	
Molecular Weight	194.23 g/mol	
CAS Number	Not available	
Structure	 Chemical Structure of 3-amino-4-methoxy-N,N-dimethylbenzamide	

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis of **3-amino-4-methoxy-N,N-dimethylbenzamide**.

Sample Preparation

- Standard Solution Preparation:
 - Prepare a 1 mg/mL stock solution of **3-amino-4-methoxy-N,N-dimethylbenzamide** in methanol.
 - Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Plasma Sample Preparation (for pharmacokinetic studies):
 - To 100 μ L of plasma, add 300 μ L of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Inject 5 μ L into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Data Presentation

Predicted Mass Transitions for MRM Analysis

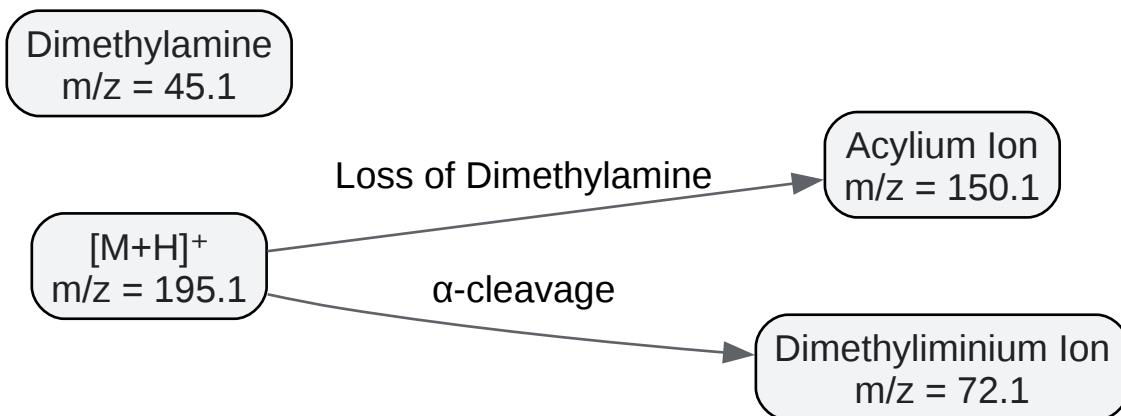
The following table summarizes the predicted precursor and product ions for **3-amino-4-methoxy-N,N-dimethylbenzamide**, which are essential for developing a sensitive and selective MRM method.

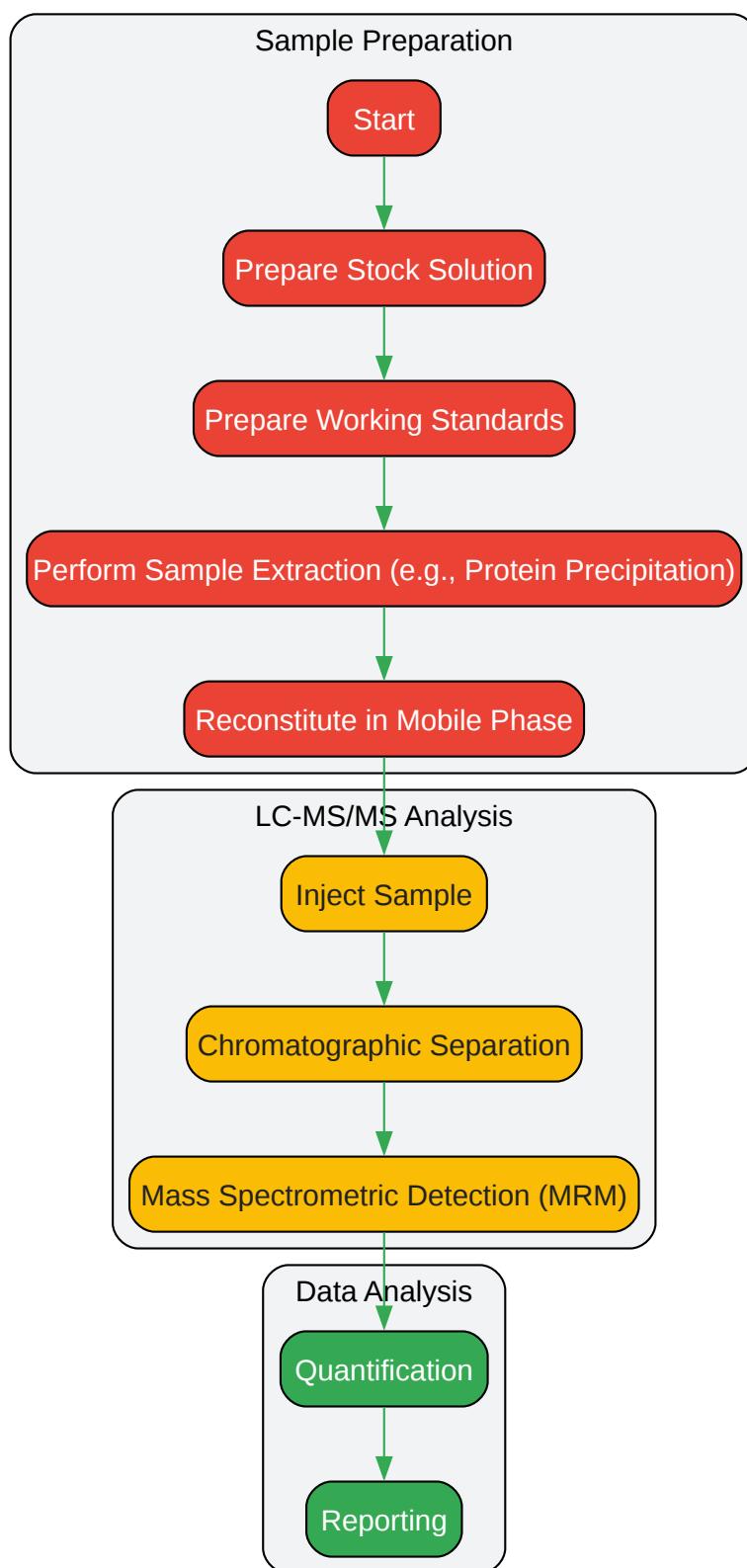
Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
3-amino-4-methoxy-N,N-dimethylbenzamide	195.1	150.1	72.1	20

Note: These values are predictive and should be optimized experimentally.

Predicted Fragmentation Pathway

Aromatic amides commonly fragment at the amide (N-CO) bond.[2][3] For **3-amino-4-methoxy-N,N-dimethylbenzamide**, the protonated molecule $[M+H]^+$ is expected at m/z 195.1. The primary fragmentation is anticipated to be the cleavage of the N-CO bond, resulting in the formation of a stable acylium ion.



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- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
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